2-Chloro-4-isopropoxy-3-methylbenzoic acid
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Overview
Description
2-Chloro-4-isopropoxy-3-methylbenzoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, an isopropoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxy-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 3-methylbenzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the isopropoxy group through an etherification reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and etherification processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Esterification: Esters of this compound.
Scientific Research Applications
2-Chloro-4-isopropoxy-3-methylbenzoic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropoxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylbenzoic acid
- 4-Chloro-2-methylbenzoic acid
- 3-Chloro-2-methylbenzoic acid
Uniqueness
2-Chloro-4-isopropoxy-3-methylbenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Properties
Molecular Formula |
C11H13ClO3 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-6(2)15-9-5-4-8(11(13)14)10(12)7(9)3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
ZYGPGPGCBSPQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)OC(C)C |
Origin of Product |
United States |
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